(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

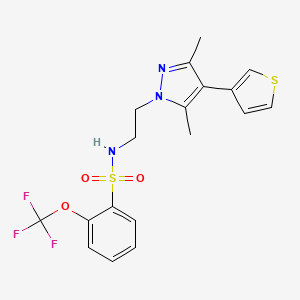

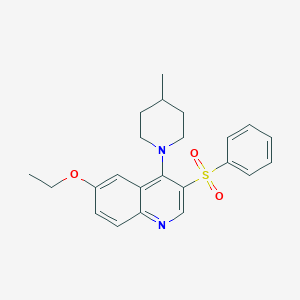

“(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a cyclopropylmethoxy group and a 4-methylpiperazin-1-yl group .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not explicitly mentioned in the available literature.Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a cyclopropylmethoxy group, and a 4-methylpiperazin-1-yl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds with structural features similar to "(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone" have been synthesized and evaluated for their antimicrobial activities. For instance, a study on the synthesis and antimicrobial activity of new pyridine derivatives, including amide derivatives of 2-[N-(substituted benzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones, demonstrated variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This suggests potential antimicrobial research applications for similar compounds.

Crystal and Molecular Structure Analysis

The crystal and molecular structure of related compounds has been a subject of investigation, providing insights into their potential applications in material science and drug design. For example, the crystal and molecular structure analysis of related pyridine derivatives revealed specific intermolecular hydrogen bonds, which could influence the compound's physical properties and interactions (Lakshminarayana et al., 2009).

Neurogenic and Cognitive Effects

Research on compounds structurally related to "this compound" has explored their neurogenic effects and potential applications in treating cognitive disorders. NSI-189, a compound with a benzylpiperazine moiety, has shown promise in enhancing synaptic plasticity and reversing cognitive and motor function impairments in mouse models, suggesting possible applications in neurological research and therapy (Liu et al., 2019).

Synthesis and Characterization

The synthesis and characterization of compounds within this chemical class, including their molecular docking studies, have been essential for understanding their potential biological activities and applications in drug discovery. For instance, the synthesis of water-soluble fulleropyrrolidines bearing biologically active arylpiperazines has been reported, with preliminary biological tests revealing moderate activity in vitro (Illescas et al., 2003).

Propiedades

IUPAC Name |

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(4-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O2/c1-15-6-8-16(9-7-15)14(18)17-5-4-13(10-17)19-11-12-2-3-12/h12-13H,2-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWLDZHFOJFQDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)N2CCC(C2)OCC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoylamino]benzoic acid](/img/structure/B2969690.png)

![1-(tert-butyl)-4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2969693.png)

![methyl 4-[(E)-[4,5-dioxo-2-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2969694.png)

![5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2969696.png)

![[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2969697.png)

![[(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B2969704.png)

![7,8-difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2969705.png)

![2-chloro-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2969708.png)

![1-(2-Cyanoethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methylurea](/img/structure/B2969710.png)